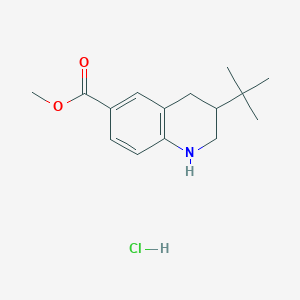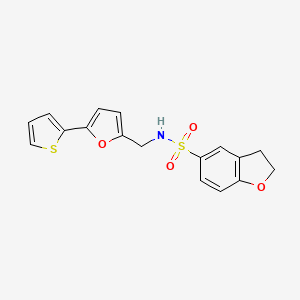
Methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride is a chemical compound with the molecular formula C15H21NO2.ClH.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Tetrahydroquinoline Derivatives: The starting material, tetrahydroquinoline, can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain the desired compound.
Alkylation: The tetrahydroquinoline derivative can be alkylated using tert-butyl chloride in the presence of a strong base like potassium tert-butoxide (KOtBu).
Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the above synthetic routes. The reactions are carried out in reactors under controlled conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the tetrahydroquinoline ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Different substituted derivatives of the tetrahydroquinoline ring.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound is being investigated for its potential therapeutic applications in treating various diseases. Industry: It is used in the production of pharmaceuticals, agrochemicals, and other chemical products.
作用機序
The compound exerts its effects through various molecular targets and pathways. It interacts with specific receptors and enzymes, leading to biological responses. The exact mechanism of action may vary depending on the specific application and the biological system involved.
類似化合物との比較
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: A related compound without the tert-butyl group.
Methyl 3-ethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate: A compound with an ethyl group instead of a tert-butyl group.
Uniqueness: Methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-15(2,3)12-8-11-7-10(14(17)18-4)5-6-13(11)16-9-12;/h5-7,12,16H,8-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZMEBFADVXBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC2=C(C=CC(=C2)C(=O)OC)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2899412.png)
![N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide](/img/structure/B2899414.png)

![3-Ethyl-1,7-dimethyl-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2899418.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(methylamino)benzamide](/img/structure/B2899419.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2899420.png)
![Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B2899424.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2899425.png)
![2-chloro-N-[(1-phenylcyclohexyl)methyl]acetamide](/img/structure/B2899427.png)
![5-(sec-butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2899428.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2899432.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2899433.png)
![3-(5-bromo-2-methoxyphenyl)-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2899434.png)
